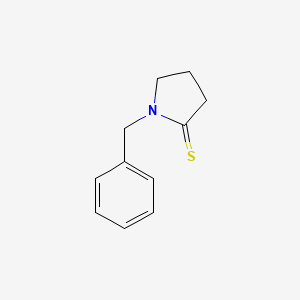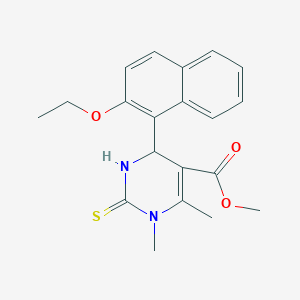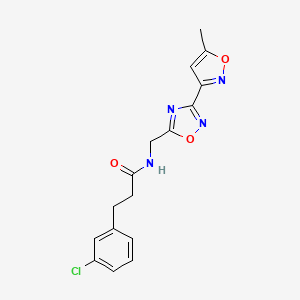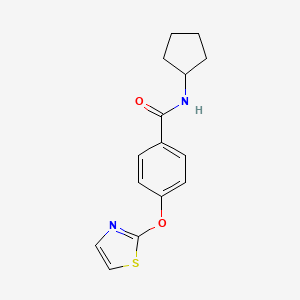![molecular formula C19H22Cl2N2O4S B2646046 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide CAS No. 307510-42-5](/img/structure/B2646046.png)
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzamide core substituted with bis(2-chloroethyl)sulfamoyl and ethoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The bis(2-chloroethyl)sulfamoyl group is introduced through a sulfonation reaction, followed by the attachment of the ethoxyphenyl group via an etherification reaction. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. Common industrial techniques include the use of automated reactors and advanced purification methods to ensure the consistency and reproducibility of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)sulfamoyl group to a simpler sulfide or thiol group.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique chemical properties may offer advantages over existing treatments.
Industry: The compound’s stability and reactivity make it useful in industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The bis(2-chloroethyl)sulfamoyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can lead to changes in cellular signaling pathways and biological processes, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide
- 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide
- 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Uniqueness
Compared to similar compounds, 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct properties and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O4S/c1-2-27-17-7-5-16(6-8-17)22-19(24)15-3-9-18(10-4-15)28(25,26)23(13-11-20)14-12-21/h3-10H,2,11-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFTZCCACNROFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCCl)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({[1,3]Thiazolo[4,5-c]pyridin-2-yl}amino)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2645963.png)
![2-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)quinoxaline](/img/structure/B2645964.png)




![4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine](/img/structure/B2645975.png)
![[1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine](/img/structure/B2645976.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2645979.png)
![2-[4-bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2645980.png)
![N-benzyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2645981.png)

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2645983.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2645985.png)
